molecular formula C25H29N3Na2O6S3 B1599379 N,N',N''-Tritosyldiethylenetriamine disodium salt CAS No. 52601-80-6

N,N',N''-Tritosyldiethylenetriamine disodium salt

Cat. No.: B1599379
CAS No.: 52601-80-6
M. Wt: 609.7 g/mol
InChI Key: HWXFIPYUNYRUJA-UHFFFAOYSA-N
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Description

N,N',N''-Tritosyldiethylenetriamine disodium salt is a chemical compound with the molecular formula [CH3C6H4SO2N(Na)CH2CH2]2NSO2C6H4CH3 and a molecular weight of 609.69 g/mol. This compound is a derivative of diethylenetriamine, where the amine groups are substituted with tosylate groups. It is known for its complexation properties with various metal ions and its utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of diethylenetriamine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with stringent control of temperature and pH to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N',N''-Tritosyldiethylenetriamine disodium salt can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of amine derivatives.

  • Substitution: Tosylate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonyl derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Tosylate-substituted compounds.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of complex molecules and coordination compounds due to its ability to form stable complexes with metal ions. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals. Industry: It is utilized in the production of catalysts and materials with specific properties.

Mechanism of Action

The mechanism by which N,N',N''-Tritosyldiethylenetriamine disodium salt exerts its effects involves its interaction with metal ions to form stable complexes. These complexes can act as catalysts in various chemical reactions or as agents in biological systems. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal centers in enzymes or other biomolecules.

Comparison with Similar Compounds

  • Ethylene di (p-toluenesulfonate)

  • Diethylene glycol di (p-toluenesulfonate)

  • N,N-Bis [2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide

Uniqueness: N,N',N''-Tritosyldiethylenetriamine disodium salt is unique in its ability to form stable complexes with a wide range of metal ions, making it versatile in both synthetic and biological applications. Its trisubstituted structure provides enhanced stability and reactivity compared to its simpler analogs.

Properties

IUPAC Name

disodium;(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonylazanidylethyl]amino]ethyl]azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S3.2Na/c1-20-4-10-23(11-5-20)35(29,30)26-16-18-28(37(33,34)25-14-8-22(3)9-15-25)19-17-27-36(31,32)24-12-6-21(2)7-13-24;;/h4-15H,16-19H2,1-3H3;;/q-2;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXFIPYUNYRUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN(CC[N-]S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3Na2O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391594
Record name N,N',N''-Tritosyldiethylenetriamine disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52601-80-6
Record name N,N',N''-Tritosyldiethylenetriamine disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N',N''-Tri-p-tosyldiethylenetriamine,disodium salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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